N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-11(2,3)9(15)5-6-13-18(16,17)10-7-14(4)8-12-10/h7-9,13,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMAJBRPPBFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C1=CN(C=N1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure :
All analogues retain the 1-methyl-1H-imidazole-4-sulfonamide backbone. Divergence arises in the N-substituent and secondary modifications (Table 1).
Functional Implications :
Notable Differences :
Antimalarial Activity :
Compounds 2e, 3a, and 6a–c exhibit potent inhibition of Plasmodium FTase, with IC50 values in the nanomolar range. For example:
Mammalian vs. Parasitic Selectivity :
- 2e and 3a show >100-fold selectivity for Plasmodium FTase over human FTase, attributed to the bulky N-substituents (e.g., pyrimidinyl or benzyl groups) .
- The target compound’s hydroxyl group may further enhance parasitic selectivity by interacting with unique residues in the Plasmodium FTase active site.
Q & A
Q. Critical conditions :
- Temperature control : Exothermic reactions (e.g., reductions) require cooling to prevent side reactions .
- pH management : Alkaline conditions favor nucleophilic substitutions during sulfonamide coupling .
- Purification : Silica gel flash chromatography (e.g., CH2Cl2/MeOH/NH4OH gradients) ensures high purity .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, imidazole protons typically resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Purity assessment (>95% by UV detection at 254 nm) ensures reliable biological data .
Advanced tip : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .
How can researchers resolve discrepancies in biological activity data for this compound across different assays?
Advanced
Contradictory results (e.g., antibacterial vs. anti-inflammatory activity) may arise from:
- Assay interference : Sulfonamides can chelate metal ions or bind nonspecifically to proteins. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Compound stability : Check for degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Structural analogs : Compare activity with derivatives lacking the hydroxyl or dimethylpentyl group to identify pharmacophores .
What computational methods are recommended for predicting the binding affinity of this compound with target enzymes?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., bacterial dihydropteroate synthase). Prioritize poses with hydrogen bonds to the sulfonamide group .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corporate substituent effects (e.g., logP of the dimethylpentyl group) to predict activity .
What strategies are effective in addressing low crystallinity during X-ray diffraction analysis?
Q. Advanced
- Crystallization optimization : Screen solvents (e.g., DMSO/water) and additives (e.g., PEG) .
- SHELX refinement : Use SHELXL for high-resolution data to resolve disordered regions. SHELXE can phase twinned crystals .
- Alternative techniques : If crystals fail, employ cryo-EM for low-resolution structural insights .
How to design experiments to elucidate the metabolic pathways of this compound in vitro?
Q. Advanced
- Liver microsomes : Incubate with NADPH and monitor metabolites via LC-MS/MS. Hydroxylation of the dimethylpentyl group is likely .
- CYP450 inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes .
- Stable isotope labeling : Introduce deuterium at the hydroxyl group to track metabolic fate .
How can researchers validate the proposed mechanism of action for this compound in modulating inflammatory pathways?
Q. Advanced
- Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., COX-2) in cell lines and assess activity loss .
- Biochemical assays : Measure prostaglandin E2 (PGE2) levels via ELISA to confirm COX-2 inhibition .
- Transcriptomics : RNA-seq identifies downstream genes regulated by the compound (e.g., NF-κB targets) .
What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
